Alosetron-d3 Hydrochloride, also known as GR-68755C D3, is a deuterium-labeled analogue of Alosetron, a potent and selective antagonist of the serotonin 5-HT3 receptor. This compound is primarily utilized in scientific research to examine the effects of serotonin receptor antagonism and is particularly relevant in the study of gastrointestinal disorders such as irritable bowel syndrome. Alosetron-d3 Hydrochloride is classified as a small molecule drug with a specific focus on its pharmacological action against serotonin receptors .
Alosetron-d3 Hydrochloride has a molecular formula of CHDClNO, with a molecular weight of 333.83 g/mol. The presence of deuterium in the structure allows for enhanced tracking in metabolic studies and provides insights into the compound's behavior in biological systems. The structural formula highlights the modifications made to create the deuterated version while maintaining the core characteristics of Alosetron .
Alosetron-d3 Hydrochloride can participate in various chemical reactions, similar to its parent compound, including:
These reactions are crucial for understanding how modifications affect the pharmacological properties and stability of Alosetron-d3.
Alosetron-d3 Hydrochloride acts primarily as an antagonist at the serotonin 5-HT3 receptor, which plays a significant role in regulating gastrointestinal functions. Upon administration, it blocks the activation of these receptors, leading to:
Alosetron-d3 Hydrochloride is characterized by several key physical and chemical properties:
These properties are essential for understanding its behavior in biological systems and its potential applications in therapeutic contexts.
Alosetron-d3 Hydrochloride has several significant applications in scientific research:
Alosetron-d3 hydrochloride is a deuterated analog of the selective serotonin 5-HT₃ receptor antagonist alosetron, where three hydrogen atoms are replaced by deuterium atoms at the N-methyl group. This isotopic modification results in the molecular formula C₁₇H₁₆D₃ClN₄O and a molecular weight of 333.83 g/mol, compared to 330.81 g/mol for the non-deuterated compound [1] [8]. The compound is supplied as an off-white to light yellow solid with ≥99.0% purity and has the Chemical Abstracts Service (CAS) registry number 1189919-71-8, distinguishing it from the non-deuterated alosetron hydrochloride (CAS# 122852-69-1) [1] [3] [4].
The structural integrity of the deuterated compound is confirmed through advanced analytical techniques. Nuclear magnetic resonance (NMR) spectroscopy reveals the specific deuteration at the methyl group attached to the nitrogen atom in the indole ring system, with the characteristic chemical shift of the CD₃ group appearing at approximately 2.9 ppm in the ¹H-NMR spectrum (due to quadrupolar effects). Mass spectrometry analysis shows a characteristic [M+H]⁺ peak at m/z 334.15, with the 3 Da mass increase confirming the incorporation of three deuterium atoms [1] [8]. The hydrochloride salt form enhances the compound's stability and water solubility (33.33 mg/mL in aqueous solutions), facilitating its use in biological matrices [1] [2].
Structural Representation:
Table 1: Molecular Characteristics of Alosetron-d3 Hydrochloride
Property | Specification |
---|---|
Molecular Formula | C₁₇H₁₆D₃ClN₄O |
Molecular Weight | 333.83 g/mol |
CAS Registry Number | 1189919-71-8 |
Purity | ≥99.0% (HPLC) |
Appearance | Off-white to light yellow solid |
Solubility (Water) | 33.33 mg/mL (99.84 mM) |
Storage Conditions | -20°C (sealed, anhydrous environment) |
The synthesis of deuterated alosetron derivatives involves strategic isotopic incorporation while maintaining the complex heterocyclic framework of the parent molecule. The non-deuterated alosetron synthesis typically follows a multi-step sequence starting from 4,5,6,7-tetrahydro-1H-indazol-3(2H)-one, involving N-alkylation, cyclization, and functional group modifications [4]. Pan et al. (2002) developed an optimized route that improves overall yield and purity through careful control of reaction parameters and purification methods [4].
For deuterated analogs, two primary synthetic approaches are employed:
The final hydrochloride salt is formed by treating the free base with hydrogen chloride in anhydrous ether or isopropanol, yielding crystalline alosetron-d3 hydrochloride with high chemical purity (>99%) [1] [4]. The deuterium labeling occurs specifically at the pharmacologically inert methyl group, minimizing potential alterations to the molecule's receptor binding affinity while providing distinct analytical signatures for detection [6] [8].
Table 2: Synthetic Protocols for Alosetron-d3 Hydrochloride
Synthetic Approach | Key Reagents/Conditions | Yield | Isotopic Purity | Reference |
---|---|---|---|---|
Late-Stage Methylation | Nor-alosetron + CD₃I, K₂CO₃, DMF | >85% | >99% atom D | Zhao et al. (2007) |
Improved Cyclization Route | Modified tetrahydroindazolone route | 78% | N/A | Pan et al. (2002) |
Original Preparation | (Imidazolylmethyl)oxoheterocycle | 62% | N/A | Coates et al. (1989) |
The synthesis of alosetron-d3 hydrochloride exemplifies advanced isotopic labeling strategies that enhance pharmaceutical research capabilities. Deuterium labeling, specifically, leverages the kinetic isotope effect (KIE) where the stronger carbon-deuterium bond (C-D) compared to carbon-hydrogen (C-H) bond alters metabolic stability without significantly changing receptor binding characteristics. The C-D bond has approximately 6-10 times lower vibrational frequency and a 10-20 kJ/mol higher dissociation energy than C-H bonds, leading to improved metabolic resistance against oxidative enzymes like cytochrome P450 [7] [9].
Key techniques employed in creating deuterated pharmaceuticals include:
Deuterated compounds serve crucial roles in pharmaceutical research:
Table 3: Isotopic Labeling Techniques and Pharmaceutical Applications
Technique | Key Features | Pharmaceutical Applications | Relevance to Alosetron-d3 |
---|---|---|---|
Hydrogen Isotope Exchange | Catalyst-mediated CH activation; regioselective | Metabolic stabilization; tracer creation | Alternative synthetic route |
Late-Stage Deuteration | Minimal deuterated steps; cost-efficient | Internal standards; mechanistic probes | Primary synthesis method (CD₃I route) |
Carbon-14 Labeling | Radioactive; long half-life (5730 years) | ADME studies; mass balance studies | Not applicable (stable isotope used) |
Tritium Labeling | High sensitivity; low energy emission | Receptor binding assays; autoradiography | Not used in current protocols |
The development of alosetron-d3 hydrochloride demonstrates how strategic deuterium incorporation creates valuable research tools that advance drug discovery while adhering to green chemistry principles through reduced hazardous waste generation compared to radiolabeled analogs [7] [9]. These isotopic labeling techniques continue to evolve through academic-industrial collaborations, yielding more efficient catalysts and novel methodologies for deuterium incorporation in complex pharmaceuticals.
CAS No.: 15245-44-0
CAS No.: 576-42-1
CAS No.: 64755-14-2
CAS No.:
CAS No.: 12007-33-9